

# Impact of different agar media on Optochin test zone sizes.

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## Compound of Interest

Compound Name: *Optochin*

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## Technical Support Center: Optochin Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the **Optochin** test for the presumptive identification of *Streptococcus pneumoniae*.

## Troubleshooting Guide & FAQs

**Q1:** We are observing smaller than expected zone sizes, or no zone at all, for our positive control (*S. pneumoniae*). What could be the cause?

**A1:** Several factors can lead to smaller or absent inhibition zones with *S. pneumoniae*.

Consider the following troubleshooting steps:

- **Agar Medium Selection:** The type of agar base and blood supplement significantly impacts **Optochin** diffusion and resulting zone sizes. Trypticase Soy Agar (TSA) with 5% sheep blood is recommended for optimal results, as other media like Columbia agar or Mueller-Hinton agar can lead to a higher number of isolates with indeterminate zones.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Incubation Atmosphere:** Incubation in a high CO<sub>2</sub> environment (5-10%) can lead to smaller inhibition zones.[\[1\]](#)[\[4\]](#) While necessary for the growth of some *S. pneumoniae* strains, be aware of its effect on zone size interpretation.[\[1\]](#)[\[3\]](#)[\[5\]](#)

- **Inoculum Density:** A heavy inoculum can result in smaller zone sizes. Standardize your inoculum to a 0.5 McFarland turbidity standard for consistent results.[\[1\]](#)
- **Optochin Disc Quality:** Ensure your **Optochin** discs are stored correctly (refrigerated at 2-8°C, protected from light and moisture) and are within their expiration date. The stability of the discs can vary by manufacturer.
- **Moisture on Agar Surface:** Excessive moisture on the agar plate can cause the **Optochin** to diffuse more rapidly, potentially leading to larger zones for sensitive organisms.[\[4\]](#) Conversely, an overly dry surface may hinder diffusion.
- **Optochin-Resistant S. pneumoniae:** Be aware that occasional strains of **Optochin**-resistant *S. pneumoniae* have been reported.[\[4\]](#)[\[6\]](#) If you suspect this, a confirmatory test such as the bile solubility test is necessary.[\[4\]](#)

**Q2:** Our lab uses Mueller-Hinton agar for antimicrobial susceptibility testing. Can we use it for **Optochin** testing as well?

**A2:** While Mueller-Hinton agar (MHA) with blood will support the growth of *S. pneumoniae*, it is not the ideal medium for **Optochin** testing. Studies have shown that using MHA can result in a significant number of false-resistant or indeterminate zone sizes, leading to the misidentification of *S. pneumoniae*.[\[1\]](#)[\[2\]](#) Trypticase Soy Agar (TSA) with 5% sheep blood is the recommended medium for more reliable and accurate **Optochin** susceptibility test results.[\[1\]](#)[\[3\]](#)[\[7\]](#)

**Q3:** We have an isolate with a zone of inhibition that is borderline (e.g., 13-15 mm). How should we interpret this result?

**A3:** A zone of inhibition of  $\geq 14$  mm around a 6mm, 5 $\mu$ g **Optochin** disc is generally considered susceptible and presumptive for *S. pneumoniae*.[\[4\]](#)[\[6\]](#) However, for isolates with borderline zone sizes, a confirmatory test is crucial to avoid misidentification. The bile solubility test is the recommended follow-up test in such cases.[\[5\]](#)[\[6\]](#) Some viridans streptococci may produce small zones of inhibition, making a clear-cut interpretation difficult without further testing.[\[4\]](#)

**Q4:** Can the incubation time for the **Optochin** test be shortened?

**A4:** Traditional protocols recommend an 18-24 hour incubation period.[\[4\]](#)[\[8\]](#)[\[6\]](#) However, some research suggests that a shorter incubation time of 12 hours may be feasible, although this can

be dependent on the specific agar medium used.[9][10][11] It is critical to validate any shortened incubation protocol in your laboratory to ensure it does not lead to an increase in false-negative results.[9][10]

## Data Presentation

Table 1: Impact of Different Agar Media on **Optochin** Zone Sizes for *S. pneumoniae*

Agar Medium	Mean Zone of Inhibition (mm) in 5% CO <sub>2</sub>	Percentage of Isolates with Indeterminate Zones (<14 mm)
Trypticase Soy Agar (TSA) with 5% Sheep Blood	17.4	0%
Columbia Agar with 5% Sheep Blood	15.4	15.3%
Mueller-Hinton Agar with 5% Sheep Blood	15.9	22.2%

Data adapted from a study by Kellogg et al.[1]

Table 2: Influence of Manufacturer and Agar Type on Inhibition Zone Diameter

Agar Type and Manufacturer	Variation in Inhibition Zone Size
Columbia Agar 5% Sheep Blood (Becton Dickinson)	Up to 2 mm difference compared to other agars
Columbia Agar 5% Sheep Blood (bioMérieux)	Up to 2 mm difference compared to other agars
Mueller-Hinton Agar with 5% Sheep Blood (bioMérieux)	Up to 2 mm difference compared to other agars
Mueller-Hinton Agar Fastidious with 5% Horse Blood (bioMérieux)	Up to 2 mm difference compared to other agars
Mueller-Hinton Agar Fastidious with 5% Horse Blood (Oxoid)	Up to 2 mm difference compared to other agars
Tryptic Soy Agar with 5% Sheep Blood (bioMérieux)	Up to 2 mm difference compared to other agars
Tryptic Soy Agar with 5% Sheep Blood (Oxoid)	Up to 2 mm difference compared to other agars

Finding from a study indicating that both the type of agar and the manufacturer can influence the size of the inhibition zone by up to 2 mm.[9][10]

## Experimental Protocols

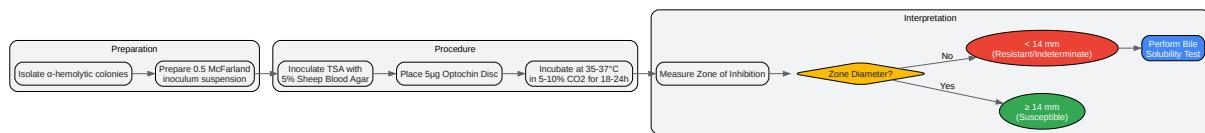
### Standardized **Optochin** Susceptibility Test Protocol

This protocol is a synthesis of best practices for reliable **Optochin** testing.

- Culture Medium: Use a Trypticase Soy Agar (TSA) plate supplemented with 5% defibrinated sheep blood.[3][7]
- Inoculum Preparation:
  - Select 3-4 well-isolated colonies of the alpha-hemolytic organism to be tested from an 18-24 hour culture.
  - Create a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[6]

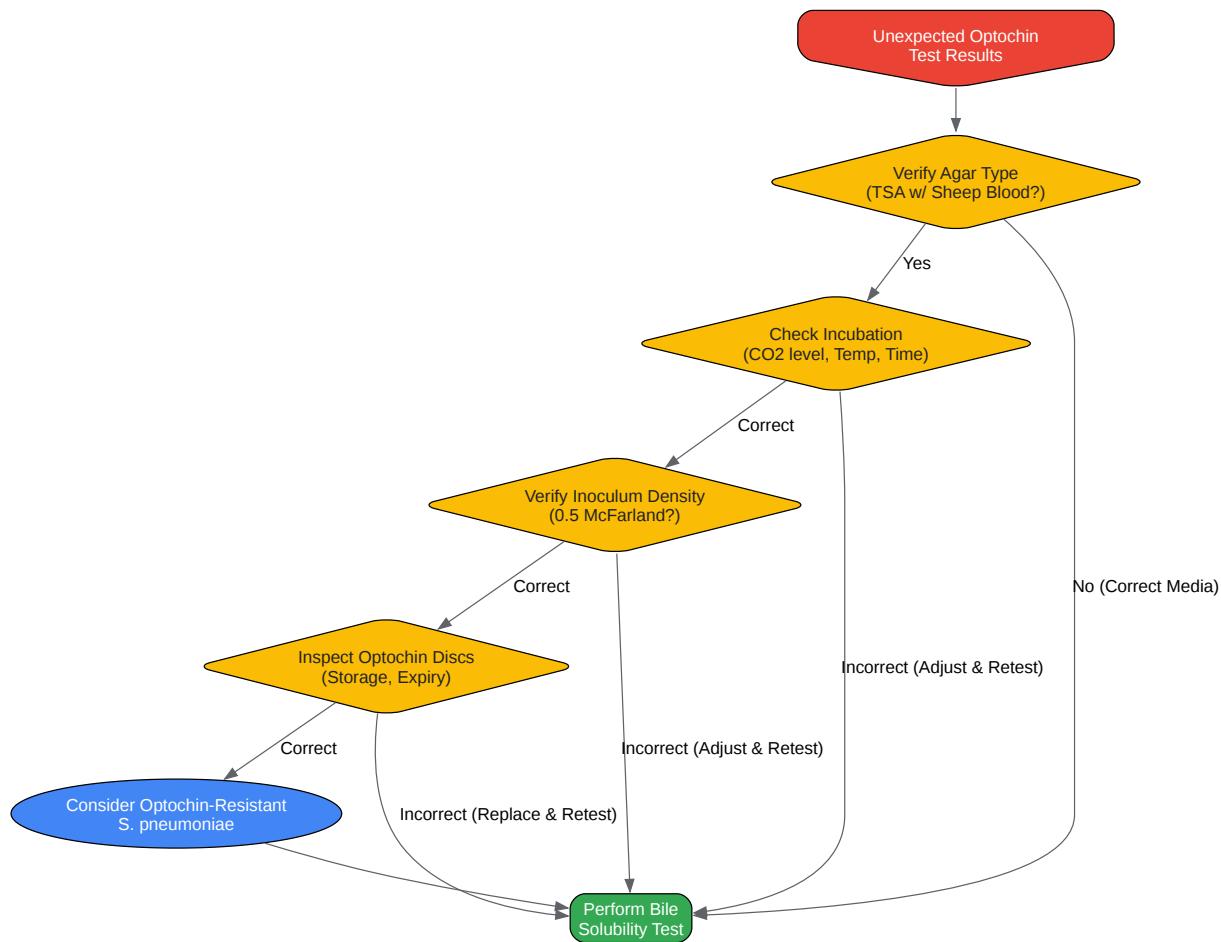
- Inoculation:
  - Using a sterile cotton swab, streak the bacterial suspension evenly over the entire surface of the TSA plate to obtain confluent growth.[3][6]
- Optochin Disc Application:
  - Using sterile forceps, place a 5µg **Optochin** disc onto the inoculated surface of the agar. [3][4]
  - Gently press the disc to ensure it adheres firmly to the agar surface.[3][7]
- Incubation:
  - Invert the plate and incubate at 35-37°C for 18-24 hours in a 5-10% CO<sub>2</sub>-enriched environment.[3][4][8]
- Result Interpretation:
  - Following incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disc.
  - Susceptible (Presumptive *S. pneumoniae*): Zone of inhibition ≥ 14 mm.[4][8][6]
  - Resistant (Not *S. pneumoniae*): No zone of inhibition.
  - Indeterminate: Zone of inhibition < 14 mm. Perform a confirmatory test, such as the bile solubility test.[5][6]

## Visualizations



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Caption: Workflow for **Optochin** Susceptibility Testing.

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Caption: Troubleshooting Logic for Inaccurate **Optochin** Test Results.

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